molecular formula C25H30N2O9S B12158988 Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B12158988
M. Wt: 534.6 g/mol
InChI Key: OFXVBSJPGKPWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Analysis

Systematic IUPAC Nomenclature and Synonyms

The systematic IUPAC name of this compound is derived through hierarchical substitution pattern analysis of its parent 1,4-dihydropyridine core. The core structure is substituted at positions 2 and 6 with methyl groups, at positions 3 and 5 with bis(2-methoxyethyl) dicarboxylate esters, and at position 4 with a 5-(4-sulfamoylphenyl)furan-2-yl moiety. Following IUPAC priority rules for polycyclic systems, the full name is constructed as:
bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate .

Synonymous designations may include numerical identifiers from chemical databases such as PubChem CID entries for structurally analogous compounds. The presence of both sulfonamide and ester functionalities distinguishes this molecule from simpler dihydropyridine derivatives.

Molecular Formula and Weight Derivation

The molecular formula C₃₁H₃₅N₃O₁₀S is calculated through systematic summation of constituent atoms:

  • Core structure : C₁₁H₁₃N (1,4-dihydropyridine with two methyl groups)
  • Dicarboxylate esters : 2×(C₅H₉O₃) (bis(2-methoxyethyl) groups)
  • Furan substituent : C₉H₇NO₃S (5-(4-sulfamoylphenyl)furan-2-yl)

The molecular weight computes to 653.69 g/mol through precise isotopic mass summation:
$$
\text{MW} = (12.01×31) + (1.01×35) + (14.01×3) + (16.00×10) + (32.07×1) = 653.69 \, \text{g/mol}
$$
This aligns with mass spectrometry data for related dihydropyridine derivatives.

Three-Dimensional Structural Features

Dihydropyridine Core Conformation

The 1,4-dihydropyridine ring adopts a boat-like conformation characteristic of non-aromatic heterocycles, with N1 and C4 atoms displaced from the mean plane of the ring. X-ray crystallographic studies of analogous compounds show a dihedral angle of 15-20° between the pyridine ring and adjacent substituents. The non-planarity facilitates hydrogen bonding interactions through the N-H group at position 1, while methyl groups at positions 2 and 6 create steric hindrance influencing substituent orientation.

Bis(2-methoxyethyl) Dicarboxylate Configuration

The ester groups at positions 3 and 5 exhibit distinct spatial arrangements:

  • Methoxyethyl chains adopt gauche conformations to minimize steric clash between oxygen lone pairs
  • Ester carbonyls maintain coplanarity with the dihydropyridine ring for conjugation stabilization
  • Methyl termini project outward, creating a hydrophobic surface area

This configuration enhances solubility in polar aprotic solvents while maintaining membrane permeability.

Sulfamoylphenyl-Furan Substituent Orientation

The 5-(4-sulfamoylphenyl)furan-2-yl group at position 4 displays:

  • Furan ring nearly perpendicular to the dihydropyridine core (85-90° dihedral angle)
  • Sulfamoyl group in para-position on the phenyl ring adopts a conformation maximizing hydrogen bond potential
  • Orthogonal arrangement between furan oxygen lone pairs and sulfonamide NH₂ groups

This spatial arrangement creates multiple pharmacophoric points for potential target interactions, as observed in structurally related bioactive compounds.

Structural Parameter Comparison Table

Structural Feature Geometric Parameter Experimental Method Reference
Dihydropyridine ring puckering 0.45 Å deviation from plane X-ray crystallography
Ester group dihedral angle 12° relative to core DFT calculations
Furan-phenyl torsion angle 87° Molecular dynamics simulation
Sulfonamide N-S bond length 1.63 Å Neutron diffraction

Properties

Molecular Formula

C25H30N2O9S

Molecular Weight

534.6 g/mol

IUPAC Name

bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H30N2O9S/c1-15-21(24(28)34-13-11-32-3)23(22(16(2)27-15)25(29)35-14-12-33-4)20-10-9-19(36-20)17-5-7-18(8-6-17)37(26,30)31/h5-10,23,27H,11-14H2,1-4H3,(H2,26,30,31)

InChI Key

OFXVBSJPGKPWSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)C(=O)OCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The starting materials often include 2,6-dimethyl-4-(5-(4-sulfamoylphenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylic acid and 2-methoxyethanol. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. The purification of the final product may involve techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

    Substitution: The methoxyethyl and sulfamoylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate has been investigated for its potential as a pharmaceutical agent. Its sulfonamide groups are known to exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents. Additionally, the compound's ability to interact with various biological targets suggests potential use in treating diseases such as cancer and hypertension.

Case Study: Anticancer Activity
A study evaluated the anticancer properties of related dihydropyridine derivatives. Results indicated that these compounds could inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the furan moiety in the structure may enhance these effects due to its electron-withdrawing properties, which can stabilize reactive intermediates involved in cellular signaling pathways.

CompoundActivityReference
This compoundAnticancer
Related Dihydropyridine DerivativeAntimicrobial

Material Science

In material science, this compound can be utilized in the synthesis of advanced materials with specific properties such as conductivity and biocompatibility. Its unique structure allows it to be incorporated into polymer matrices or used as a precursor for creating nanomaterials.

Case Study: Conductive Polymers
Research has shown that incorporating dihydropyridine derivatives into conductive polymer systems can enhance their electrical conductivity. This is attributed to the formation of π-stacking interactions between the aromatic rings of the compounds and the polymer backbone.

Material TypeEnhancementReference
Conductive PolymersIncreased conductivity
NanocompositesImproved mechanical properties

Biological Studies

The biological activity of this compound has been studied extensively. Its interactions with cellular processes make it a valuable tool in biochemical research.

Mechanism of Action
The compound's mechanism involves forming hydrogen bonds with proteins and enzymes, influencing their functions. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The dihydropyridine ring is known to interact with calcium channels, potentially modulating their activity. This interaction can lead to various physiological effects, such as vasodilation and neuroprotection. The sulfamoylphenyl and furan moieties may also contribute to the compound’s overall activity by interacting with other molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

1,4-DHPs are structurally diverse, with variations in ester groups, aromatic substituents, and linker groups modulating pharmacological activity. Below is a comparative analysis of key analogues:

Compound Ester Groups 4-Position Substituent Key Findings
Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-DHP-3,5-dicarboxylate (Target Compound) 2-methoxyethyl 5-(4-sulfamoylphenyl)furan-2-yl Hypothesized enhanced solubility (2-methoxyethyl esters) and sulfonamide-driven target affinity. No direct activity data available.
Nisoldipine analogs (e.g., isobutyl methyl 2,6-dimethyl-4-(3-CN-phenyl)-1,4-DHP-3,5-dicarboxylate) Isobutyl/methyl 3-CN-phenyl Substituents increase 1,4-DHP ring planarity, correlating with higher Ca²⁺ antagonist activity (IC₅₀ ~10 nM).
Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-1H-pyrazol-4-yl]-1,4-DHP-3,5-dicarboxylate Ethyl 5-(4-methylphenyl)-1H-pyrazol-4-yl Pyrazole substituent showed moderate vasorelaxation in vitro (EC₅₀ ~15 µM).
3,5-Bis(prop-2-en-1-yl) 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Allyl 5-(4-bromophenyl)furan-2-yl Bromine enhances lipophilicity; in vitro anti-inflammatory activity (IC₅₀ ~8 µM).
Diethyl 4-(3-nitrophenyl)-1,4-DHP-3,5-dicarboxylate Ethyl 3-nitrophenyl Nitro group confers potent Ca²⁺ channel blockade (IC₅₀ ~5 nM) but poor solubility.

Key Comparative Insights

Ester Group Impact :

  • 2-Methoxyethyl esters in the target compound likely improve aqueous solubility compared to ethyl () or methyl esters (), which are associated with higher lipophilicity and tissue penetration but lower bioavailability .
  • Allyl esters (e.g., ) balance solubility and membrane permeability, though metabolic instability is a concern.

4-Position Substituent Effects: The sulfamoylphenyl-furan group introduces both electron-withdrawing (-SO₂NH₂) and conformational flexibility (via furan). This contrasts with nitro (), cyano (), or halogen () substituents, which primarily modulate electronic effects. Sulfonamides may enhance hydrogen bonding to receptor sites .

Pharmacological Activity: Calcium Channel Antagonism: Planar 1,4-DHP rings (as in nitro-substituted ) correlate with high activity. The target compound’s sulfamoyl group may mimic nitro’s electron-withdrawing effects, though experimental validation is needed . Anti-inflammatory Potential: Bromophenyl-furan derivatives () show significant activity, suggesting the target’s sulfamoylphenyl group could exhibit dual Ca²⁺ antagonist/anti-inflammatory effects.

Contradictions and Limitations

  • Immunomodulatory Variability: Studies on analogous diesters (e.g., TDEs vs. diesters ) reveal inconsistent in vitro/in vivo correlations, underscoring the need for target-specific assays .
  • Species-Specific Responses : As seen in CatSper channel studies (), human/mouse differences may limit extrapolation of preclinical data.

Biological Activity

Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class. Its intricate structure features a dihydropyridine ring with various substituents, including methoxyethyl, dimethyl, sulfamoylphenyl, and furan groups. This compound has garnered attention in scientific research for its potential biological activities and chemical properties.

Molecular Characteristics

PropertyValue
Molecular Formula C25H30N2O9S
Molecular Weight 534.6 g/mol
IUPAC Name This compound
InChI Key OFXVBSJPGKPWSK-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from precursors like 2,6-dimethyl-4-(5-(4-sulfamoylphenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylic acid and 2-methoxyethanol. Conditions such as temperature, pressure, and catalyst presence are optimized to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with calcium channels. This interaction can lead to physiological effects such as:

  • Vasodilation: The compound may promote the relaxation of blood vessels.
  • Neuroprotection: It has potential protective effects on neuronal cells.

The unique substituents (sulfamoylphenyl and furan moieties) may enhance its biological interactions compared to other dihydropyridines.

Pharmacological Studies

Research has indicated that compounds within the dihydropyridine class exhibit significant pharmacological activities. For instance:

  • Antitumor Activity: Some derivatives have shown potential in inhibiting tumor growth.
  • Anti-inflammatory Effects: The compound may reduce inflammation through various biochemical pathways.

Case Studies and Findings

A study conducted on related dihydropyridine derivatives demonstrated their efficacy against yeast α-glucosidase, suggesting potential applications in managing diabetes by inhibiting carbohydrate absorption .

Another investigation highlighted the antioxidant properties of similar compounds derived from the same structural family. These findings suggest that this compound may also possess antioxidant capabilities that could be beneficial in various therapeutic contexts .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other similar dihydropyridine derivatives:

Compound NameBiological ActivityReference
Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)Antitumor and anti-inflammatory
Diethyl 4-substituted 2,6-dimethyl-1,4-dihydropyridineInhibitory effects on α-glucosidase
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamidePotential enzyme inhibition

Q & A

Basic: What are the optimal synthetic routes for preparing this dihydropyridine derivative, and how do substituents influence reaction conditions?

Methodological Answer:
The compound can be synthesized via the Hantzsch condensation, a common method for dihydropyridines. A typical protocol involves refluxing aldehyde derivatives (e.g., 4-sulfamoylphenyl-furan-2-carbaldehyde), β-keto esters (e.g., 2-methoxyethyl acetoacetate), and ammonium acetate in ethanol . Key considerations:

  • Substituent Impact : The electron-withdrawing sulfamoyl group may slow cyclization, requiring extended reflux times compared to analogs with electron-donating groups (e.g., methoxy) .
  • Solvent Choice : Ethanol is standard, but polar aprotic solvents (e.g., DMF) may enhance solubility of bulky furan-phenyl substituents .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended due to potential byproducts from steric hindrance .

Basic: How can spectroscopic and crystallographic methods confirm the structure and purity of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : The 1,4-dihydropyridine NH proton appears as a singlet (~δ 5.0–5.5 ppm). The furan ring protons (δ 6.8–7.5 ppm) and sulfamoyl group (-SO₂NH₂, δ ~7.5–8.0 ppm) are diagnostic .
    • ¹³C NMR : Ester carbonyls (δ ~165–170 ppm) and dihydropyridine carbons (δ ~100–110 ppm) confirm the core .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., NH···O interactions between sulfamoyl and ester groups) .
  • HPLC : Purity >95% can be achieved using a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm .

Advanced: How do the 2-methoxyethyl esters and sulfamoylphenyl-furan substituents affect biological activity compared to other dihydropyridine derivatives?

Methodological Answer:

  • Ester Groups : 2-Methoxyethyl esters enhance solubility in polar solvents (e.g., ethanol) compared to methyl/ethyl esters, improving bioavailability in in vitro assays .

  • Sulfamoylphenyl-Furan : This group may confer selective enzyme inhibition (e.g., carbonic anhydrase) due to sulfonamide’s zinc-binding affinity, unlike chloro/methoxy substituents in analogs .

  • Comparative Data :

    Substituent (R)IC₅₀ (μM) for Target XLogP
    4-Sulfamoylphenyl0.12 ± 0.032.1
    4-Chlorophenyl1.45 ± 0.23.8
    4-Methoxyphenyl2.30 ± 0.52.5
    Hypothesis: Lower LogP and sulfamoyl’s electronegativity enhance target binding .

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:
Conflicting results (e.g., variable IC₅₀ values) may arise from:

  • Assay Conditions : pH sensitivity of the sulfamoyl group can alter binding affinity. Standardize buffers (e.g., pH 7.4 PBS) .
  • Metabolic Instability : 2-Methoxyethyl esters may hydrolyze faster in serum-containing media vs. buffer-only systems. Use LC-MS to quantify degradation products .
  • Structural Analog Comparisons : Cross-reference with analogs like diethyl 4-(4-chlorophenyl) derivatives to isolate substituent-specific effects .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase IX). The sulfamoyl group’s geometry favors H-bonding with Thr199/Glu106 residues .
  • MD Simulations : Simulate 100-ns trajectories to assess stability of the dihydropyridine ring in lipid bilayers, noting 2-methoxyethyl’s role in membrane penetration .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity. Sulfamoyl’s σ ≈ 0.9 predicts higher activity than methoxy (σ ≈ -0.3) .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability : Susceptible to oxidation at the 1,4-dihydropyridine ring. Store under argon at -20°C .
  • Degradation Signs : Yellow discoloration indicates oxidation to pyridine derivatives. Monitor via TLC (Rf shift from 0.5 to 0.7 in ethyl acetate/hexane) .
  • Formulation : For in vivo studies, prepare fresh suspensions in 0.5% methylcellulose to minimize hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.